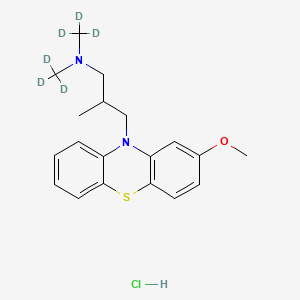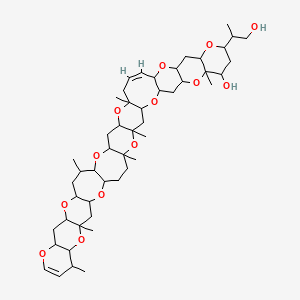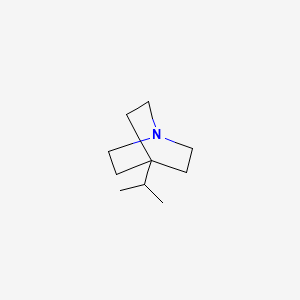
KIN1408
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KIN1408 is an antiviral small molecule compound, as agonists of the RLR pathway. this compound activate IRF3 through MAVS, thereby inhibiting infection by viruses of the families Flaviviridae (West Nile virus, dengue virus and hepatitis C virus), Filoviridae (Ebola virus), Orthomyxoviridae (influenza A virus), Arenaviridae (Lassa virus) and Paramyxoviridae (respiratory syncytial virus, Nipah virus) .
Wissenschaftliche Forschungsanwendungen
1. Prognostic Marker in Ovarian Cancer
KIF14 (kinesin family member 14) has been identified as a significant prognostic marker in ovarian cancer. Research shows that KIF14 genomic gain and mRNA overexpression are common in ovarian cancer tumors compared to normal epithelium. High KIF14 levels in tumors independently predict worse outcomes, with increased rates of recurrence. The role of KIF14 in promoting a tumorigenic phenotype in ovarian cancer cells beyond its known function in proliferation has been highlighted, suggesting its potential as a therapeutic target (Thériault et al., 2012).
2. Oncogenic Roles and Therapeutic Target
KIF14's importance in cancer is well-characterized, and it is gaining interest as a prognostic marker and therapeutic target. Located on a commonly gained chromosome region in many cancers, KIF14 shows overexpression in multiple neoplasms such as breast, lung, ovarian, liver, and brain cancers. Its tumor-specific expression correlates with stage, aggressiveness, and poor patient outcomes. KIF14's interaction with tumorigenic signaling pathways promotes cellular behaviors like adhesion, invasion, and chemotherapeutic resistance, thereby facilitating tumor progression (Thériault & Corson, 2015).
3. Independent Prognostic Marker in Lung Cancer
KIF14 expression in lung cancer, particularly in non-small-cell lung carcinoma, has been found to be an independent prognostic factor for disease-free survival. The study reveals that KIF14 overexpression significantly decreases disease-free survival and is prognostic of poor outcome in lung cancer patients. Furthermore, KIF14 knockdown in cancer cell lines decreases tumorigenicity in vitro, underscoring its potential as a clinically relevant oncogene and target for further study (Corson et al., 2007).
4. Association with Poor Prognosis in Epithelial Ovarian Cancer
In epithelial ovarian cancer, KIF14 overexpression has been correlated with a poor prognosis. Research indicates that KIF14 expression in these cancer tissues is significantly higher than in normal tissues and is associated with metastasis, histological type, and other prognostic factors. High levels of KIF14 expression were predictors for worse progression-free survival (PFS) and overall survival (OS) in patients with epithelial ovarian cancer (Qiu et al., 2017).
5. Role in Colorectal Cancer Progression
KIF14 plays a critical oncogenic role in colorectal cancer (CRC) progression. It has been observed to be markedly overexpressed in CRC, associated with tumor size and proliferation. KIF14 promotes CRC cell proliferation and accelerates the cell cycle, impacting protein kinase B activation. Additionally, KIF14 is regulated by microRNA-200c at the post-transcriptional level, providing insights into its regulatory mechanisms in colorectal tumorigenesis (Wang et al., 2018).
Eigenschaften
Molekularformel |
C25H19F2N3O3S |
|---|---|
Molekulargewicht |
479.5 |
Synonyme |
KIN-1408; KIN 1408; 7-((4-(difluoromethoxy)phenyl)((5-methoxybenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)

